molecular formula C6H5N3S B13637313 Pyrazolo[1,5-a]pyrazine-4-thiol

Pyrazolo[1,5-a]pyrazine-4-thiol

Katalognummer: B13637313
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: OZQMYQNNYKPUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyrazine-4-thiol is a heterocyclic compound that contains both pyrazole and pyrazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition-elimination mechanism, where the NH2 group of the starting aminopyrazole bonds with the electrophilic carbon atoms . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 to accelerate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyrazine-4-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]pyrazine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrazine-4-thiol is unique due to its specific fusion of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C6H5N3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

5H-pyrazolo[1,5-a]pyrazine-4-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)

InChI-Schlüssel

OZQMYQNNYKPUDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC=N2)C(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.